1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a dihydroimidazole ring via a thioether bridge
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-18(17-11-14-5-1-2-7-16(14)26-17)21-9-8-20-19(21)27-12-13-4-3-6-15(10-13)22(24)25/h1-7,10-11H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNMYBFSGACVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Moiety: Starting from a suitable precursor like salicylaldehyde, the benzofuran ring can be constructed through cyclization reactions.
Synthesis of Dihydroimidazole Ring: This can be achieved by reacting appropriate amines with aldehydes or ketones under acidic or basic conditions.
Thioether Linkage Formation: The thioether bridge is formed by reacting the benzofuran derivative with a thiol-containing compound, such as 3-nitrobenzylthiol, under suitable conditions like the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the nitrobenzyl and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-benzofuranmethanol and 2-benzofurancarboxylic acid share the benzofuran moiety.
Imidazole Derivatives: Compounds such as 1H-imidazole-4,5-dicarboxylic acid and 2-mercaptoimidazole share the imidazole ring structure.
Thioether Compounds: Compounds like thioanisole and benzylthioethers share the thioether linkage.
Uniqueness
Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of benzofuran, nitrobenzyl, and dihydroimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole represents a complex organic structure that combines a benzofuran moiety with a nitrophenyl sulfanyl group within an imidazole framework. This unique arrangement suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure
The compound features:
- A benzofuran core, known for various biological activities.
- A nitrophenyl group, which may enhance reactivity and biological interactions.
- A sulfanyl bridge , which can influence pharmacological properties.
Molecular Formula
The molecular formula of this compound can be expressed as .
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Antioxidant Activity : Compounds containing benzofuran structures have been associated with antioxidant properties, which may protect against oxidative stress.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential in treating infections.
- Neuroprotective Effects : The structural components may confer neuroprotective benefits, potentially relevant in conditions like stroke or traumatic brain injury.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-nitroimidazole | Nitro group on imidazole | Antibacterial properties |
| Benzofuran derivatives | Benzofuran core structure | Antifungal activity |
| 3-Nitrophenyl thioethers | Thioether linkage with nitrophenyl | Potential anticancer activity |
This table illustrates that compounds with similar structural motifs often exhibit diverse biological activities, indicating a promising pharmacological profile for our compound of interest.
Neuroprotective Studies
Research has indicated that benzofuran derivatives can act as neuroprotective agents. For instance, studies involving analogues of alpha-tocopherol showed significant protective effects against oxidative damage in neuronal cells . Such findings suggest that this compound could possess similar neuroprotective properties.
Antimicrobial Testing
In vitro studies have demonstrated that benzofuran-containing compounds exhibit antimicrobial activity against various pathogens. The presence of a nitrophenyl group may enhance this activity through increased reactivity towards microbial targets. Future studies should focus on evaluating the specific antimicrobial efficacy of this compound against clinically relevant strains.
Antioxidant Activity
Compounds similar to this compound have shown significant antioxidant activity in various assays. For example, the inhibition of lipid peroxidation and scavenging of free radicals are critical measures that need to be assessed for this compound to establish its potential therapeutic applications .
Q & A
Q. What are the established synthetic routes for preparing 1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions, starting with the condensation of benzofuran-2-carboxylic acid derivatives with 3-nitrobenzyl mercaptan. A common method includes activating the carbonyl group of benzofuran-2-carboxylic acid using coupling reagents (e.g., DCC or EDCI) to facilitate nucleophilic attack by the sulfanyl group of 3-nitrobenzyl mercaptan. Subsequent cyclization forms the imidazole ring under controlled pH and temperature (e.g., reflux in THF or DCM). Purification via column chromatography is critical to isolate the product .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR are used to confirm the imidazole ring (δ 7.5–8.5 ppm for aromatic protons), benzofuran carbonyl (δ ~165 ppm), and sulfanyl-linked methylene (δ ~3.5–4.0 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (650–750 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Begin with agar diffusion assays to assess antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For antifungal screening, use C. albicans models. Dose-response curves (IC₅₀ determination) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are essential to establish selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, enabling the identification of energetically favorable conditions. For example, solvent effects (polar vs. nonpolar) and catalyst interactions can be modeled to improve yield. Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops streamline optimization .
Q. What mechanistic insights explain the electronic effects of the 3-nitrophenyl group on reactivity?
The nitro group’s strong electron-withdrawing nature stabilizes intermediates via resonance and inductive effects, particularly in nucleophilic aromatic substitution or radical reactions. Computational studies (e.g., NBO analysis) reveal charge distribution changes at the sulfanyl-methylene bridge, influencing regioselectivity in further functionalization .
Q. How can contradictory biological activity data across similar imidazole derivatives be resolved?
Discrepancies often arise from substituent variations (e.g., nitro vs. chloro groups) altering lipophilicity and target binding. Use molecular docking to compare interactions with enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase). Validate hypotheses via SAR studies by synthesizing analogs with controlled substituent changes .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Variation of substituents : Replace the 3-nitrophenyl group with electron-donating (e.g., methoxy) or bulkier groups (e.g., biphenyl) to assess steric/electronic impacts.
- Bioisosteric replacement : Substitute the sulfanyl linker with selenyl or ether groups to modulate metabolic stability.
- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs in target proteins .
Q. What experimental design considerations improve reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) can accelerate key steps.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
